Calcium camphorsulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O4S.Ca/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h2*7H,3-6H2,1-2H3,(H,12,13,14);/q;;+2/p-2/t2*7-,10-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHOBNQPGHHZQX-REYDLGKFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927946 | |
| Record name | Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-87-9 | |
| Record name | Calcium camphorsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CALCIUM CAMPHORSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC5B9F643N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical and Theoretical Foundations of Calcium Camphorsulfonate Research
Evolution of Camphorsulfonate Chemistry in Academic Contexts
The journey of camphorsulfonate chemistry began with the sulfonation of camphor (B46023), a naturally occurring terpene ketone, to produce camphorsulfonic acid (CSA). wikipedia.orgchemicalbook.com This relatively strong organosulfur acid is a colorless solid, soluble in water and various organic solvents. wikipedia.org The preparation involves the reaction of camphor with sulfuric acid and acetic anhydride (B1165640). wikipedia.org
In academic and industrial organic synthesis, CSA and its derivatives became invaluable as resolving agents for chiral amines and other cations. wikipedia.org The principle of chiral resolution relies on the formation of diastereomeric salts when a racemic mixture of a chiral base reacts with an enantiomerically pure acid like (1S)-(+)-10-camphorsulfonic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. This technique has been pivotal in obtaining enantiopure compounds, a critical step in the synthesis of many pharmaceuticals. wikipedia.orgnih.gov The use of camphorsulfonate as a chiral counter-ion has also been explored in the development of chiral ionic liquids and for inducing enantioselectivity in chemical reactions. nih.gov
Theoretical Frameworks for Chiral Recognition and Intermolecular Interactions
The ability of the camphorsulfonate anion to participate in chiral recognition is governed by a combination of intermolecular forces. The theoretical understanding of these interactions is crucial for explaining its effectiveness as a resolving agent and its role in supramolecular chemistry. The key interactions include:
Ionic Interactions: The negatively charged sulfonate group (SO₃⁻) readily forms strong ionic bonds with cationic species.
Hydrogen Bonding: The oxygen atoms of the sulfonate group are effective hydrogen bond acceptors. In crystal structures, camphorsulfonate anions frequently engage in hydrogen bonding networks, often with protic solvents or amine groups of a cation. researchgate.netresearchgate.net For instance, in salts with azolium cations, N–H⁺···⁻O–S intermolecular hydrogen bonds are fundamental to the crystal packing. nih.govacs.org
Steric and van der Waals Interactions: The bulky and structurally rigid bicyclic camphor backbone creates significant steric hindrance. This steric demand is a key factor in chiral discrimination, as it forces specific orientations when interacting with other chiral molecules, leading to differences in the stability of diastereomeric complexes. chinesechemsoc.org
These noncovalent interactions work in concert to create a well-defined binding environment. acs.org The synergistic effect of ion-pairing and other interactions has been shown to be critical for the chiral recognition mechanism in techniques like nonaqueous capillary electrophoresis. nih.gov Computational methods, such as Density Functional Theory (DFT), have been employed to model these interactions and understand the basis for enantioselectivity at a molecular level. chinesechemsoc.orgacs.org
| Interaction Type | Participating Groups | Significance in Chiral Recognition | Example System |
|---|---|---|---|
| Ionic Bonding | Sulfonate group (SO₃⁻) and a cation (e.g., Ca²⁺, R-NH₃⁺) | Primary force for salt formation, bringing chiral entities together. | Calcium Camphorsulfonate researchgate.net |
| Hydrogen Bonding | Sulfonate oxygen atoms and hydrogen donors (e.g., N-H, O-H) | Provides directional bonding, stabilizing specific diastereomeric complexes. | Zolmitriptan Camphorsulfonate (N-H⋯O bonds) researchgate.net |
| Steric Repulsion | Bulky camphor skeleton | Differentiates between enantiomers based on their 3D shape, allowing only one to fit optimally. | Guest encapsulation in chiral metallacages chinesechemsoc.org |
Fundamental Concepts in Metal-Organic Coordination Chemistry Relevant to Camphorsulfonates
The interaction between metal ions and organic ligands is the central concept of coordination chemistry. While the camphorsulfonate anion often acts as a simple, non-coordinating counter-ion in complexes with metals like rhodium or gold, its role in coordination with calcium is notably different. researchgate.net
A key research finding is the direct coordination of the camphorsulfonate anion to a calcium ion. The crystal structure of tetraaquabis(d-camphor-10-sulfonato)calcium(II), [Ca(C₁₀H₁₅O₄S)₂(H₂O)₄], provides the first definitive example of this. researchgate.net In this structure, the calcium ion is directly bonded to an oxygen atom of the sulfonate group from two separate camphorsulfonate anions. The coordination sphere of the calcium ion is completed by four water molecules. researchgate.net
The molecule exhibits crystallographically imposed twofold symmetry, with the calcium atom located on the twofold axis. researchgate.net Furthermore, extensive hydrogen bonding occurs between the coordinated water molecules and the oxygen atoms of the sulfonate groups of adjacent molecules. This network of hydrogen bonds links the individual complex molecules into a two-dimensional layered structure. researchgate.net This mode of direct coordination and subsequent supramolecular assembly via hydrogen bonding are fundamental concepts for understanding the solid-state structure of this compound and other metal-camphorsulfonate complexes. The strategy of using chiral anions like camphorsulfonate to impart chiroptical properties to achiral cationic metal complexes is also an active area of research. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | [Ca(C₁₀H₁₅O₄S)₂(H₂O)₄] |
| Molar Mass | 574.7 g/mol |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| Unit Cell Dimension (a) | 7.5020 (2) Å |
| Unit Cell Dimension (b) | 10.8274 (3) Å |
| Unit Cell Dimension (c) | 32.3927 (9) Å |
| Coordination | Direct Ca—O bonding from sulfonate group |
In Depth Structural and Stereochemical Characterization of Calcium Camphorsulfonate Systems
Advanced Crystallographic Analysis of Calcium Camphorsulfonate Complexes
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a material. In the case of this compound, advanced crystallographic techniques provide unparalleled insight into its structure, from the coordination of the calcium ion to the assembly of molecules into complex supramolecular architectures.
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. This technique provides detailed information on bond lengths, bond angles, and unit cell dimensions, allowing for an unambiguous determination of a compound's molecular architecture. researchgate.net
For the complex tetraaquabis(d-camphor-10-sulfonato)calcium(II), [Ca(C₁₀H₁₅O₄S)₂(H₂O)₄], SCXRD analysis reveals a structure with crystallographically imposed twofold symmetry. The calcium (Ca²⁺) ion is situated on this twofold axis and is coordinated by two d-camphor-10-sulfonate anions and four water molecules. researchgate.net This is a significant finding, as it represents a case where the camphorsulfonate anions are directly bonded to the metal ion through a Ca-O bond, rather than acting merely as counter-ions. researchgate.net
Table 1: Crystallographic Data for Tetraaquabis(d-camphor-10-sulfonato)calcium(II) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₃₈CaO₁₂S₂ |
| Formula Weight (Mr) | 574.7 g/mol |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| a | 7.5020 (2) Å |
| b | 10.8274 (3) Å |
| c | 32.3927 (9) Å |
| Volume (V) | 2631.17 (12) ų |
| Z (Formula units per cell) | 4 |
Beyond the primary coordination sphere of the metal ion, the arrangement of molecules in the crystal is governed by non-covalent interactions, with hydrogen bonding being of paramount importance. In the crystal structure of tetraaquabis(d-camphor-10-sulfonato)calcium(II), hydrogen bonds play a critical role in establishing the supramolecular architecture. researchgate.net
While single crystal X-ray diffraction provides the most precise structural data, obtaining single crystals of sufficient size and quality is not always feasible. In such cases, crystal structure determination from powder X-ray diffraction (PXRD) data serves as a powerful alternative. researchgate.net This method has been successfully applied to a wide range of organic and inorganic compounds, including various salts.
The process of structure determination from powder data begins with indexing the diffraction pattern to determine the unit cell parameters and space group. researchgate.net Following this, the positions and orientations of the molecules within the unit cell are optimized using computational methods like simulated annealing or real-space approaches. researchgate.net For camphorsulfonate salts, this would involve treating the rigid camphor (B46023) skeleton and the more flexible sulfonate group as distinct units during the optimization process. The final step is Rietveld refinement, where the calculated powder pattern from the structural model is fitted to the experimental data to refine atomic positions and other crystallographic parameters. Although more complex than single-crystal analysis due to peak overlap in the powder pattern, this technique is invaluable for characterizing materials that are only available as microcrystalline powders. researchgate.net
Stereochemical Investigations and Chiral Purity Analysis
Camphorsulfonate is a chiral molecule, derived from natural camphor. The presence of this inherent chirality makes its salts, including this compound, valuable systems for studying stereochemical phenomena such as the transmission of chirality in molecular assemblies.
Chirality transfer occurs when stereochemical information is transmitted from a chiral component (like camphorsulfonate) to other parts of a molecular assembly or to an achiral molecule. researchgate.netnih.gov This transmission is mediated by non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which organize the components into a well-defined, chiral supramolecular structure.
In cation-anion salts, such as those involving azolium cations and chiral camphorsulfonate anions, the formation of two-dimensional hydrogen-bonding networks between the cation and the sulfonate group of the anion preserves the chiral crystalline environment. researchgate.net The specific dynamics of the constituent ions, such as rotational or translational motions, can influence the efficiency and nature of this chirality transfer. The control over motional degrees of freedom within these chiral molecular assemblies is a key factor in designing materials with specific chiroptical or other physical properties. researchgate.netnih.gov
The solvent environment can play a crucial role in chiral phenomena, particularly in systems where a chiral dopant like camphorsulfonic acid (CSA) is used to induce chirality in an achiral polymer or assembly. rsc.org Studies on CSA-doped polyaniline have shown that the presence or absence of water can dramatically alter the resulting chiral structure, even leading to an inversion of the observed circular dichroism (CD) signal. rsc.org
This solvent effect arises from the specific interactions between the solvent molecules, the chiral dopant, and the host material. Solvents can influence the aggregation state of the host polymer, the conformation of the polymer chains, and the strength and nature of the interactions with the chiral dopant. nih.gov For instance, different solvents can lead to variations in the coordination environment of metal ions or affect the nucleation and growth process during crystallization, thereby influencing the final chiral structure of the material. nih.gov This highlights that the transfer of chirality is not solely dependent on the chiral molecule itself but is a complex interplay between the components and their immediate chemical environment.
Spectroscopic and Computational Approaches to Structural Elucidation
The definitive structural and stereochemical characterization of this compound relies on a combination of advanced spectroscopic and computational techniques. These methods provide complementary information, allowing for a comprehensive understanding of the molecule's three-dimensional arrangement, connectivity, and the nature of the ionic interaction between the calcium cation and the camphorsulfonate anions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of the camphorsulfonate moiety in the calcium salt. While the diamagnetic nature of the Ca²⁺ ion means it does not directly participate in NMR, the spectra of the anion provide a detailed fingerprint of its carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a series of signals corresponding to the non-equivalent protons of the camphor skeleton. The diastereotopic protons of the CH₂ group adjacent to the sulfonate group are particularly informative. In derivatives of camphorsulfonic acid, these protons typically appear as distinct doublets due to their different chemical environments fordham.edu. The chemical shifts and coupling constants of the other protons on the bicyclic ring provide further confirmation of the camphor structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a clear picture of the carbon skeleton. Key resonances include the carbonyl carbon (C=O), which is typically observed in the downfield region of the spectrum, and the carbons of the two methyl groups, which appear at the upfield end researchgate.net. The chemical shifts of the carbons in the bicyclic system are sensitive to their stereochemical environment and can be used to confirm the (1S,4R) configuration of the camphorsulfonate anion.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl (C8, C9) | 0.8 - 1.1 (singlets) | 19.0 - 22.0 |
| Methyl (C10) | ~0.9 (singlet) | ~10.0 |
| Methylene (CH₂) adjacent to SO₃⁻ | 2.5 - 3.7 (doublets) | ~42.0 |
| Carbonyl (C=O) | - | 210.0 - 220.0 |
| Quaternary Carbons | - | 45.0 - 60.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
High-Resolution Mass Spectrometry (HR-MS) for Structural Characterization
High-Resolution Mass Spectrometry (HR-MS) is instrumental in determining the elemental composition and confirming the molecular weight of the camphorsulfonate anion. By providing a highly accurate mass measurement, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas nih.gov.
In the analysis of this compound, electrospray ionization (ESI) in negative ion mode would typically be employed to observe the camphorsulfonate anion [C₁₀H₁₅O₄S]⁻. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the unambiguous confirmation of its elemental composition.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. While specific fragmentation data for this compound is not widely published, fragmentation of the camphorsulfonate anion would be expected to proceed through characteristic losses, such as the neutral loss of SO₃. The fragmentation pattern provides valuable data for confirming the connectivity of the molecule nih.gov.
Computational Modeling for Absolute Configuration and Intermolecular Interactions (e.g., QM/MM)
Computational modeling, particularly methods grounded in quantum mechanics (QM), is a powerful tool for understanding the stereochemistry and intermolecular forces within this compound systems. These models can be used to predict the most stable three-dimensional structure and to rationalize the interactions between the calcium ion, the camphorsulfonate anions, and any associated water molecules.
Computational models, such as those employing a combination of quantum mechanics and molecular mechanics (QM/MM), can be used to simulate this crystal structure and to explore the nature of the intermolecular interactions. These models can calculate the energies of different conformations and the strength of the hydrogen bonds between the coordinated water molecules and the sulfonate oxygen atoms, which are responsible for the formation of a two-dimensional layered network in the crystal lattice researchgate.net. Such simulations are crucial for understanding the stability of the crystal packing and the role of the solvent molecules in the coordination sphere of the calcium ion.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Coordination Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for probing the coordination environment of the sulfonate group. The infrared spectrum provides a vibrational fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds materialsproject.orgchemspider.comnih.gov.
The key functional groups in this compound give rise to characteristic absorption bands in the FTIR spectrum. The strong absorption band corresponding to the carbonyl (C=O) stretch of the camphor ketone is typically observed in the region of 1720-1740 cm⁻¹. The sulfonate group (SO₃⁻) exhibits strong asymmetric and symmetric stretching vibrations.
The coordination of the sulfonate group to the calcium ion can be inferred from shifts in the positions of these sulfonate stretching bands compared to the free sulfonate anion nih.govnih.gov. The interaction with the positively charged calcium ion typically leads to a shift in the vibrational frequencies of the S-O bonds. This shift provides direct evidence of the ionic bonding and coordination between the calcium and the camphorsulfonate moieties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1720 - 1740 |
| Sulfonate (SO₃⁻) | Asymmetric Stretching | 1150 - 1250 |
| Sulfonate (SO₃⁻) | Symmetric Stretching | 1030 - 1080 |
| C-H (alkane) | Stretching | 2850 - 3000 |
Mechanistic Studies of Calcium Camphorsulfonate and Its Precursors in Chemical Transformations
Catalytic Roles and Reaction Mechanism Elucidation
Acid-Catalyzed Organic Reactions Facilitated by Camphorsulfonic Acid
Camphorsulfonic acid (CSA), a precursor to calcium camphorsulfonate, is a versatile and efficient organocatalyst in a variety of organic transformations. researchgate.net Its utility stems from its nature as an inexpensive, commercially available, stable, non-toxic, and reusable catalyst. researchgate.net CSA has demonstrated efficacy in promoting numerous reactions, including multicomponent reactions and the synthesis of biologically relevant heterocyclic compounds. researchgate.net Unlike mineral acids, organic sulfonic acids like CSA often exhibit better solubility in organic solvents, enhancing their compatibility with a broader range of reaction systems. nbinno.com
One prominent application of CSA is in the Michael reaction, a conjugate addition of nucleophiles to unsaturated carbonyl compounds. eurekalert.org The catalytic mechanism in the Michael reaction of indoles with enones involves an initial protonation of the carbonyl compound by camphorsulfonic acid. eurekalert.org This activation facilitates the nucleophilic attack of indole (B1671886) at the C-3 position. The subsequent removal of a proton by the camphorsulfonate anion stabilizes the system. eurekalert.org This process highlights the role of CSA as a Brønsted acid catalyst.
CSA's catalytic activity extends to other significant organic reactions:
Esterifications and Transesterifications: CSA effectively catalyzes the formation of esters from carboxylic acids and alcohols, as well as the exchange of alkoxy groups in esters. nbinno.com
Acetal and Ketal Formation: It promotes the reaction of aldehydes and ketones with alcohols to form acetals and ketals, which are common protecting groups in organic synthesis. nbinno.com
Rearrangements: Its strong acidic nature facilitates various molecular rearrangements. nbinno.com
Tandem Reactions: In a notable example, CSA mediates a one-pot tandem consecutive reaction involving the Ugi four-component reaction to synthesize functionalized indole and 2-quinolone derivatives by switching solvents. acs.org In a nonpolar aprotic solvent, the Ugi adduct undergoes a 5-exo-trig cyclization to form an indole ring, whereas in a protic solvent, an alkyne-carbonyl metathesis reaction leads to a 2-quinolone ring. acs.org
The mechanism of CSA's preparation from camphor (B46023) involves a sulfonation reaction that is believed to proceed through a retro-semipinacol rearrangement, formation of an alkene intermediate, sulfonation of this intermediate, and a final semipinacol rearrangement to regenerate the ketone functionality. wikipedia.org
Table 1: Selected Acid-Catalyzed Reactions Facilitated by Camphorsulfonic Acid
| Reaction Type | Reactants | Product | Role of CSA |
|---|---|---|---|
| Michael Addition | Indoles, Enones | 3-Indole-substituted compounds | Protonates the carbonyl compound, activating it for nucleophilic attack. eurekalert.org |
| Esterification | Carboxylic Acids, Alcohols | Esters | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. nbinno.com |
| Acetal Formation | Aldehydes/Ketones, Alcohols | Acetals/Ketals | Protonates the carbonyl oxygen, facilitating nucleophilic attack by the alcohol. nbinno.com |
| Ugi Post-Transformation | Ugi Adduct | Indole or 2-Quinolone | Mediates cyclization or metathesis depending on the solvent polarity. acs.org |
Role in Complexation Reactions Involving Metal Ion Coordination
This compound participates in complexation reactions, a process fundamental to many chemical and biological systems. The calcium ion (Ca²⁺) in this salt can coordinate with various ligands, particularly those containing oxygen donor atoms. frontiersin.org In biological fluids, Ca²⁺ is known to bind to polymers like proteins through carboxylate and phosphate sidechains, with carboxylate and carbonyl groups being the primary donor sites. frontiersin.org
Complexometric titrations are a common method to study the formation of complexes between metal ions and ligands. libretexts.org In these titrations, a metal ion acts as a Lewis acid (electron pair acceptor), and the complexing agent, or ligand, acts as a Lewis base (electron pair donor). libretexts.org The stability of the resulting metal-ligand complex is influenced by factors such as the nature and number of donor atoms, the size and number of chelate rings formed, and the properties of the metal ion itself. researchgate.net
While specific studies detailing the complexation of this compound with other molecules are not extensively documented in the provided search results, the principles of metal ion coordination provide a framework for understanding its potential interactions. The camphorsulfonate anion itself is a large organic counterion, but the primary coordination interactions would involve the calcium cation.
For instance, studies on other calcium complexes have shown that Ca²⁺ interacts preferably with oxygen donor groups. frontiersin.org This suggests that in a solution containing this compound, the Ca²⁺ ions would be available to form complexes with other molecules that possess suitable oxygen-containing functional groups, such as carboxylic acids or polyols. The formation of such complexes can be crucial in various applications, including influencing reaction pathways or the physical properties of a system. The interaction of Ca²⁺ with bioligands like cysteine and glutathione has been studied, highlighting the importance of such complexation in biological systems. frontiersin.org
Table 2: General Principles of Metal Ion Coordination Relevant to this compound
| Feature | Description | Relevance to this compound |
|---|---|---|
| Lewis Acid-Base Interaction | The metal ion (Ca²⁺) acts as a Lewis acid, accepting electron pairs from a ligand (Lewis base). libretexts.org | The Ca²⁺ ion in this compound can coordinate with various electron-donating ligands. |
| Preferred Donor Atoms | Ca²⁺ preferentially coordinates with oxygen donor atoms. frontiersin.org | Ligands with carboxylate, phosphate, and carbonyl groups are likely to form stable complexes with the calcium ion. |
| Chelation | Ligands with multiple donor atoms can form stable ring structures (chelates) with the metal ion. researchgate.net | Polyfunctional ligands could form chelate complexes with the Ca²⁺ from this compound. |
| Coordination Number | The number of ligands surrounding the central metal ion is determined by the ion's coordination number. libretexts.org | The coordination environment of Ca²⁺ in complexes will depend on the nature and steric bulk of the coordinating ligands. |
Chiral Induction and Resolution Mechanisms
Principles of Stereoselective Synthesis Induced by Chiral Camphor Derivatives
Chiral camphor derivatives, including camphorsulfonic acid, are pivotal in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. nih.goviupac.org The rigid bicyclic structure of the camphor framework provides a well-defined chiral environment that can influence the stereochemical outcome of a reaction. researchgate.net This principle of "chiral induction" or "non-destructive chirality transfer" is fundamental to their application as chiral auxiliaries and catalysts. iupac.org
Camphor-derived auxiliaries are covalently attached to a substrate, directing the approach of a reagent to one of the two faces of the molecule, leading to the preferential formation of one diastereomer. iupac.org A classic example is the use of Oppolzer's camphorsultams, which are derived from camphorsulfonic acid. iupac.orgresearchgate.net These auxiliaries have been successfully employed in a variety of stereoselective reactions, including:
Diels-Alder Reactions: Controlling the facial selectivity of cycloadditions. iupac.org
1,4-Conjugate Additions: Directing the addition of nucleophiles to α,β-unsaturated systems. iupac.org
Aldol (B89426) Reactions: Establishing the stereochemistry of new chiral centers formed in the reaction of enolates with aldehydes. iupac.org
Alkylations and Aminations: Controlling the stereoselective formation of C-C and C-N bonds. iupac.org
The conformational rigidity of the camphor skeleton is a key factor in its effectiveness, as it locks the substrate into a specific conformation, exposing one face to attack while sterically shielding the other. iupac.orgresearchgate.net After the reaction, the chiral auxiliary can be cleaved from the product, yielding the desired enantiomerically enriched compound.
Camphor derivatives also serve as ligands in metal-catalyzed asymmetric reactions and as organocatalysts. nih.gov For instance, chiral diamines and thioureas derived from camphor have been used as bifunctional organocatalysts in conjugate addition reactions. nih.gov The camphor framework serves as the exclusive source of chirality, influencing the transition state and leading to high enantioselectivity. nih.gov
Table 3: Examples of Stereoselective Syntheses Using Chiral Camphor Derivatives
| Reaction Type | Chiral Camphor Derivative | Role | Stereochemical Outcome |
|---|---|---|---|
| Diels-Alder Addition | N-enoyl-camphorsultam | Chiral Auxiliary | High π-facial selectivity, leading to a specific diastereomer. iupac.org |
| Conjugate Addition | Camphor-derived thiourea | Organocatalyst | Enantioselective addition of nucleophiles to nitroalkenes. nih.gov |
| Aldol Reaction | N,O-ketene acetals of camphorsultam | Chiral Auxiliary | Diastereoselective formation of β-hydroxy carbonyl compounds. iupac.org |
| Morita-Baylis-Hillman Reaction | N-substituted 2-exo-hydroxybornyl-10-sulfonamides | Chiral Auxiliary | Diastereoselective formation of adducts. researchgate.netumich.edu |
Mechanisms of Chiral Resolution for Enantiopure Compounds
Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. wikipedia.org One of the most common methods involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. nbinno.com
Camphorsulfonic acid, particularly in its enantiomerically pure forms, ((1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid), is a widely used acidic resolving agent for racemic bases, such as amines. nbinno.comwikipedia.org The mechanism of resolution involves an acid-base reaction between the acidic camphorsulfonic acid and the basic enantiomers of the racemic compound. This reaction forms a pair of diastereomeric salts:
(R)-Base + (S)-CSA → (R,S)-Diastereomeric Salt (S)-Base + (S)-CSA → (S,S)-Diastereomeric Salt
These diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent. arkat-usa.org By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. arkat-usa.orggoogle.com
After separation by filtration, the crystallized diastereomeric salt is treated with a base to neutralize the camphorsulfonic acid and regenerate the enantiomerically pure amine. arkat-usa.org The other enantiomer can be recovered from the mother liquor. This method has been successfully applied to the resolution of a variety of chiral compounds, including amino alcohols and piperazine derivatives. chemicalbook.comias.ac.in
The efficiency of the resolution depends on several factors, including the choice of solvent, the stoichiometry of the resolving agent, and the temperature of crystallization. google.comias.ac.in In some cases, a process known as resolution-racemization can be employed, where the unwanted enantiomer in the solution is continuously racemized back to the racemic mixture, allowing for a theoretical yield of up to 100% of the desired enantiomer. google.com
Table 4: Chiral Resolution of Racemic Amines using Camphorsulfonic Acid
| Racemic Compound | Chiral Resolving Agent | Diastereomeric Intermediates | Separation Method | Outcome |
|---|---|---|---|---|
| (±)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-camphor-10-sulfonic acid | Diastereomeric ammonium camphorsulfonate salts | Fractional crystallization from acetone | Separation of (R,R)-(-) and (S,S)-(+) enantiomers. arkat-usa.org |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | Diastereomeric piperazinium camphorsulfonate salts | Fractional crystallization from CH₂Cl₂ | Isolation of (R,R)-(+)-2,3-diphenylpiperazine with high enantiomeric excess. ias.ac.in |
| (±)-3-amino-diazepin-2-one | (1S)-(+)-10-camphorsulfonic acid | Diastereomeric ammonium camphorsulfonate salts | Selective crystallization | Resolution-racemization process to obtain the (S)-enantiomer in high yield and purity. google.com |
Advanced Analytical Methodologies for Calcium Camphorsulfonate Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in distinguishing calcium camphorsulfonate from its impurities, derivatives, and degradation products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer high-resolution separation, enabling precise quantification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, its primary research application is the detection of potential genotoxic impurities (PGIs), specifically alkyl camphorsulfonate derivatives. researchgate.netmdpi.com These derivatives, such as methyl camphorsulfonate (MCS) and ethyl camphorsulfonate (ECS), can form during the manufacturing process of active pharmaceutical ingredients (APIs) where camphorsulfonic acid salts and alcohols like methanol or ethanol are used. researchgate.netmdpi.com
The analytical process involves the separation of volatile derivatives in the gas chromatograph followed by detection and identification by the mass spectrometer. The mass spectrometer provides detailed structural information, allowing for unambiguous identification of trace-level impurities. researchgate.net Research has focused on developing sensitive and accurate GC-MS methods to quantify these PGIs at levels compliant with the Threshold of Toxicological Concern (TTC). mdpi.com Method development often utilizes Analytical Quality by Design (QbD) principles to ensure robustness and reproducibility. mdpi.com The sensitivity of GC-MS, particularly when operating in Selected Ion Monitoring (SIM) mode, allows for much lower detection limits compared to other detectors like Flame Ionization Detector (FID). mdpi.com
Table 1: GC-MS Method Parameters and Performance for Camphorsulfonate Derivatives
| Parameter | Methyl Camphorsulfonate (MCS) | Ethyl Camphorsulfonate (ECS) | Isopropyl Camphorsulfonate (ICS) |
|---|---|---|---|
| Quantification Ion (m/z) | 81.0 | 109.1 | 151.1 |
| Detection Limit (LOD) | 0.055 ppm | 0.069 ppm | 0.102 ppm |
| Quantification Limit (LOQ) | 0.185 ppm | 0.232 ppm | 0.340 ppm |
Data sourced from a study on the quantitation of three alkyl camphorsulfonates using GC-MS. mdpi.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and stability of non-volatile compounds like this compound. Stability-indicating HPLC methods are specifically designed to separate the intact compound from its potential degradation products that may form under various environmental conditions such as heat, light, humidity, and different pH levels.
The development of a stability-indicating HPLC method involves selecting the appropriate column, mobile phase, and detector to achieve optimal separation. mdpi.comnih.gov The method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its selectivity, linearity, accuracy, and precision. mdpi.comnih.gov In a typical research setting, a sample of this compound would be subjected to stress conditions. The resulting mixture is then analyzed by HPLC to identify and quantify any new peaks corresponding to degradation products, thereby providing critical information about the compound's stability profile and shelf life. Reversed-phase HPLC is a commonly employed mode for such analyses. nih.gov
Table 2: Illustrative HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Purpose in Purity & Stability Research |
|---|---|---|
| Specificity/Selectivity | The analyte peak is well-resolved from degradation products and impurities. | Ensures the method can accurately measure the analyte without interference. |
| Linearity (r²) | ≥ 0.995 | Confirms a proportional relationship between detector response and concentration. nih.gov |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determines the lowest concentration of an impurity that can be detected. mdpi.com |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Determines the lowest concentration of an impurity that can be accurately measured. mdpi.com |
| Accuracy (% Recovery) | Typically 98-102% | Verifies the closeness of the measured value to the true value. nih.gov |
| Precision (% RSD) | ≤ 2% | Measures the reproducibility of the method for repeated measurements. nih.gov |
Spectroscopic Methods for Characterization and Quantification
Spectroscopic techniques are employed to probe the atomic and molecular properties of this compound. These methods are crucial for verifying the fundamental composition and structure of the compound.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, even at trace and ultra-trace levels. nih.govyoutube.com For this compound (C₂₀H₃₀CaO₈S₂), ICP-MS is the ideal method to verify its elemental makeup and confirm the stoichiometric ratio of calcium to sulfur. stanford.edu
The analysis involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma (around 10,000°C). stanford.edu The plasma atomizes and ionizes the sample. nih.gov The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. stanford.edu By measuring the intensity of the signals for the specific isotopes of calcium and sulfur, their precise quantities in the sample can be determined. This allows researchers to confirm the purity of the compound from an elemental standpoint and verify that the 2:1 ratio of the camphorsulfonate anion to the calcium cation is correct. The high sensitivity of ICP-MS makes it capable of detecting even minute elemental impurities. stanford.edufraunhofer.de
Table 3: Elemental Stoichiometry of this compound
| Element | Symbol | Atomic Mass (amu) | Moles in 1 mole of Compound | Expected Ratio (by mole) |
|---|---|---|---|---|
| Calcium | Ca | 40.08 | 1 | 1 |
| Sulfur | S | 32.07 | 2 | 2 |
This table illustrates the expected 1:2 molar ratio of Calcium to Sulfur in the compound, which can be quantitatively verified by ICP-MS analysis.
Thermal and Surface Characterization Techniques
Thermal analysis techniques provide insights into the physical and chemical properties of materials as they are heated. These methods are vital for understanding the thermal stability and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. egyankosh.ac.inebatco.com It is a primary technique for assessing the thermal stability of this compound. The output of a TGA experiment is a thermogram, which plots mass change against temperature. egyankosh.ac.in
For a compound like this compound, the TGA curve can reveal several key thermal events. An initial weight loss at lower temperatures (e.g., < 200°C) might indicate the loss of bound water or residual solvents. researchgate.net The principal region of weight loss at higher temperatures corresponds to the thermal decomposition of the organic camphorsulfonate moiety. ebatco.com The temperature at which significant decomposition begins (the onset temperature) is a critical indicator of the compound's thermal stability. egyankosh.ac.in The final mass remaining at the end of the analysis, often corresponding to a stable inorganic residue like calcium oxide or calcium sulfate, can also provide information about the compound's composition. egyankosh.ac.in
Table 4: Hypothetical TGA Data for this compound Decomposition
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 25 - 150 | ~3-5% | Loss of adsorbed/bound water (dehydration). |
| 250 - 450 | ~60-70% | Major decomposition of the camphorsulfonate organic structure. researchgate.net |
| > 700 | - | Formation of a stable inorganic residue (e.g., Calcium Sulfate). egyankosh.ac.in |
This table presents a hypothetical decomposition profile for illustrative purposes, based on typical TGA analysis of organic salts. researchgate.net
BET Surface Area Measurement for Catalytic Applications Research
The Brunauer-Emmett-Teller (BET) theory is a foundational concept for elucidating the physical adsorption of gas molecules onto a solid surface, providing a basis for measuring the specific surface area of materials. wikipedia.org This technique is particularly crucial in the field of solid catalysis, where the surface area of a catalyst is a significant determinant of its activity. wikipedia.org Materials with high surface areas, such as mesoporous silica (B1680970) and layered clay minerals, often exhibit enhanced catalytic efficiency. wikipedia.org The BET method is a relatively straightforward and cost-effective technique widely employed in both academic and industrial research to characterize a variety of materials, including catalysts, adsorbents, and porous substances. c2cat.eu
The principle of BET surface area measurement is based on the physical adsorption of a gas, typically nitrogen, onto the surface of a solid material at cryogenic temperatures, usually at the boiling point of liquid nitrogen (77 K). wikipedia.orgaltamirainstruments.com The amount of gas adsorbed at various pressures is measured, and this data is used to calculate the total surface area. c2cat.eu The BET equation is applied to the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.35, to determine the monolayer capacity, which is the volume of gas required to form a single layer of molecules on the solid surface. microtrac.com From the monolayer capacity, the specific surface area is calculated.
In the context of this compound research for catalytic applications, BET surface area measurement is a valuable tool for catalyst development and characterization. c2cat.eu It can be utilized to screen new catalyst materials and to optimize the synthesis of existing catalysts. c2cat.eu By measuring the surface area, researchers can gain insights into the relationship between the catalyst's physical properties and its performance. For instance, a higher surface area in a this compound-based catalyst could indicate a greater number of active sites available for a chemical reaction, potentially leading to increased reaction rates and yields. The technique can also be used to monitor the deactivation of a catalyst over time, as a decrease in surface area can be indicative of fouling or sintering. c2cat.eu
Table 1: Key Parameters in BET Surface Area Measurement for Catalytic Research
| Parameter | Description | Relevance to this compound Catalysis Research |
| Specific Surface Area (m²/g) | The total surface area of the material per unit of mass. | A primary indicator of the potential catalytic activity. A higher value suggests more available active sites. |
| Pore Volume (cm³/g) | The total volume of the pores within the material per unit of mass. | Influences the diffusion of reactants and products to and from the active sites. |
| Pore Size Distribution | The distribution of the sizes of the pores within the material. | Affects the selectivity of the catalyst by controlling which molecules can access the active sites. |
| Adsorption Isotherm Type | The shape of the gas adsorption curve, which provides information about the pore structure. | Helps in understanding the porous nature of the this compound catalyst (e.g., microporous, mesoporous, or macroporous). |
Advanced Analytical Method Development and Validation Methodologies (e.g., Analytical Quality by Design)
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. veeprho.comamericanpharmaceuticalreview.com It aims to ensure that the method is well understood, robust, and consistently delivers the intended performance throughout its lifecycle. americanpharmaceuticalreview.com This is achieved by defining a predefined objective and emphasizing process understanding and control. americanpharmaceuticalreview.com The application of AQbD principles to analytical methods is beneficial as it helps in identifying and minimizing sources of variability that could lead to poor method robustness. americanpharmaceuticalreview.com
The AQbD framework involves several key components, including the Analytical Target Profile (ATP), Critical Quality Attributes (CQAs), and Critical Method Parameters (CMPs). veeprho.com The ATP defines the objective of the analytical method, including the desired performance characteristics such as accuracy, precision, and sensitivity. veeprho.com CQAs are the properties of the analytical output that must be controlled to ensure the method meets the ATP. veeprho.com CMPs are the method parameters that have a significant impact on the CQAs. brjac.com.br
A crucial element of AQbD is the use of Design of Experiments (DoE), a statistical tool for systematically studying the effects of multiple method parameters on the CQAs. veeprho.com By varying parameters such as mobile phase composition, flow rate, and column temperature, DoE helps in identifying the optimal operating conditions and the interactions between variables. veeprho.com This systematic approach leads to the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is known to perform robustly. americanpharmaceuticalreview.comijpda.org
For the analysis of this compound and its potential impurities, such as alkyl camphorsulfonates which can be genotoxic, the development of sensitive and reproducible analytical methods is critical. mdpi.com An AQbD approach can be effectively employed to develop and validate such methods. For instance, in the development of a gas chromatography (GC) method for alkyl camphorsulfonates, the peak height of each impurity could be selected as a critical method attribute (CMA) to ensure high sensitivity. mdpi.com
The validation of an analytical method developed using AQbD principles is performed according to guidelines such as those from the International Council on Harmonisation (ICH), specifically ICH Q2(R1). mdpi.commdpi.com The validation process assesses various parameters to ensure the method's suitability for its intended purpose.
Table 2: Key Validation Parameters in Analytical Method Development for this compound
| Validation Parameter | Description | Example Application in this compound Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Demonstrating that the method can separate and quantify this compound from its degradation products and related impurities. nih.gov |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Establishing a linear relationship between the concentration of this compound and the instrumental response over a defined range. japsonline.com |
| Accuracy | The closeness of the test results to the true value. | Determining the recovery of a known amount of this compound spiked into a sample matrix. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method for quantifying this compound. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determining the lowest concentration of a potential genotoxic impurity, such as an alkyl camphorsulfonate, that can be detected. japsonline.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Establishing the lowest concentration of an impurity that can be reliably quantified in a this compound sample. japsonline.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Evaluating the effect of small changes in parameters like mobile phase pH, column temperature, and flow rate on the analytical results for this compound. |
Research Applications of Calcium Camphorsulfonate in Material Science and Organic Synthesis
Design and Synthesis of Chiral Molecular Assemblies and Materials
The chirality inherent in the camphorsulfonate anion is being leveraged to construct complex, ordered molecular assemblies. These assemblies can exhibit unique physical and chemical properties that are a direct result of their chiral nature, opening doors to new materials for various technological applications.
Recent research has focused on the development of chiral molecular assemblies for applications in proton-conducting materials. nih.gov By combining chiral camphorsulfonate (CS⁻) with various azolium cations, scientists have synthesized a series of cation-anion salts and investigated their proton conductivity. figshare.comacs.org These studies compare homochiral crystals, containing a single enantiomer of camphorsulfonate, with racemic crystals, which contain an equal mixture of both enantiomers. figshare.com
A notable study prepared and compared salts made from imidazolium (B1220033) (HIm⁺), 1,2,3-triazolium (HTrz⁺), and thiazolium (HThz⁺) cations with chiral (1S)-camphorsulfonate (1S-CS⁻). figshare.comacs.org The findings revealed that the nature of the cation plays a crucial role in the resulting proton conductivity. For instance, crystals containing the HIm⁺ cation showed no significant difference in proton conductivity between the homochiral and racemic forms. acs.orgnih.gov In contrast, the homochiral crystal of (HTrz⁺)(1S-CS⁻) exhibited higher proton conductivity and lower activation energy for proton transport compared to its racemic counterpart. nih.govacs.org
This difference is attributed to the distinct molecular dynamics within the crystal lattice. In the (HTrz⁺)(1S-CS⁻) crystal, a two-dimensional hydrogen-bonding network forms between the HTrz⁺ cations and the sulfonate (–SO₃⁻) groups of the camphorsulfonate anions. nih.govacs.org The rotational motion of the HTrz⁺ cation in the homochiral crystal is modulated with translational motion, which is believed to facilitate efficient proton transport. acs.orgnih.gov Conversely, in the racemic crystal, the cation exhibits a more steady in-plane rotational motion. nih.gov This control over the motional degrees of freedom in chiral crystals is a key factor in designing effective molecular proton conductors. figshare.comacs.org
| Compound | Chirality | Proton Conductivity | Activation Energy (Ea) | Key Structural Feature |
|---|---|---|---|---|
| (HIm⁺)(CS⁻) | Homochiral & Racemic | No significant difference | Similar values | Steady in-plane rotational motion of HIm⁺ |
| (HTrz⁺)(CS⁻) | Homochiral | Higher | Lower | 2D H-bonding network; modulated rotational motion of HTrz⁺ |
| (HTrz⁺)(CS⁻) | Racemic | Lower | Higher | 2D H-bonding network; steady rotational motion of HTrz⁺ |
Building on the foundation of molecular proton conductors, research is also venturing into the creation of multifunctional materials, such as hybrid electron-proton conducting networks. nih.gov While organic materials have not yet surpassed the proton conductivity of inorganic standards like CsH₂PO₄, the versatility of organic chemistry allows for the design of interesting systems that combine different functionalities. nih.gov The use of intermolecular proton transfer in cation-anion salts, such as those involving camphorsulfonate, provides a platform for developing these advanced materials. acs.org The ability to chemically fabricate a variety of molecular conductors by selecting different organic cations and anions opens up possibilities for creating networks where both electronic and protonic charge carriers can coexist and interact, leading to novel material properties. nih.gov
Advanced Applications in Asymmetric Synthesis
In organic chemistry, the synthesis of molecules with a specific three-dimensional arrangement (stereochemistry) is critical, particularly in the pharmaceutical industry where one enantiomer of a drug is often active while the other is inactive or even harmful. fordham.edu The camphorsulfonate moiety, due to its rigid chiral structure derived from camphor (B46023), is an excellent tool for controlling stereochemistry during chemical reactions. nih.gov
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a desired enantiomer. wikipedia.org The auxiliary is later removed, having served its purpose of inducing stereoselectivity. Camphor-derived compounds, including camphorsulfonates, are widely used as chiral auxiliaries. nih.govsioc-journal.cn Their rigid bicyclic structure provides a well-defined chiral environment that can effectively shield one face of a reacting molecule, forcing a reaction to occur from the less hindered direction.
Camphorsulfonic acid (CSA) and its derivatives are used as resolving agents for chiral amines and other cations, a key step in obtaining enantiomerically pure compounds. wikipedia.org The principle involves reacting a racemic mixture with the chiral camphorsulfonate, forming two different diastereomeric salts. These diastereomers have different physical properties and can be separated, after which the chiral auxiliary is removed to yield the pure enantiomer. scielo.org.mx The effectiveness of camphor-derived auxiliaries like camphorsultam has been demonstrated in a variety of asymmetric reactions, including conjugate additions, Diels-Alder reactions, and aldol (B89426) condensations. sioc-journal.cn
Enantiomeric resolution is the process of separating a racemic mixture into its pure enantiomers. wikipedia.org Camphorsulfonic acid is a classic resolving agent, particularly for amines, where it forms diastereomeric salts that can be separated by crystallization. wikipedia.orgorgsyn.org
This concept has been extended to other functional groups. Research has demonstrated the use of camphorsulfonyl chloride to derivatize chiral alcohols. fordham.edu The racemic alcohol is converted into a mixture of diastereomeric camphorsulfonate esters. fordham.edufordham.edu These diastereomeric esters exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy. fordham.edu By analyzing the NMR spectrum, researchers can accurately determine the ratio of the two enantiomers in the original alcohol sample, providing a powerful method for measuring optical purity. fordham.edufordham.edu This technique is valuable because, while chiral carboxylic acids are commonly used for this purpose, camphorsulfonyl chloride offers a cost-effective alternative. fordham.edu
| Target Compound Class | Camphorsulfonate Reagent | Method | Principle of Separation/Analysis |
|---|---|---|---|
| Chiral Amines | Camphorsulfonic Acid | Diastereomeric Salt Formation | Fractional Crystallization |
| Chiral Alcohols | Camphorsulfonyl Chloride | Diastereomeric Ester Formation | NMR Spectroscopy |
| Chiral Carboxylic Acids | Camphorsultam | Diastereomeric Amide Formation | HPLC on silica (B1680970) gel |
Role in Catalyst Development and Optimization
Beyond its role as a stoichiometric chiral agent, the camphorsulfonate structure is also being incorporated into the design of catalysts. Catalysts increase the rate of a chemical reaction without being consumed, and chiral catalysts can direct a reaction to produce a specific enantiomer.
Research has shown that calcium and camphorsulfonic acid can work together in a cooperative catalytic system. jst.go.jp One study demonstrated that this combination effectively catalyzes the cycloisomerization of diynols, a type of organic reaction that forms cyclic compounds. jst.go.jp Furthermore, the chiral nature of camphor derivatives can be harnessed to induce stereoselectivity in the formation of chiral molecules during acid-catalyzed reactions. patsnap.com The sulfonic acid group provides the necessary acidity for catalysis, while the camphor backbone provides the chiral environment. patsnap.com This dual functionality highlights the versatility of camphorsulfonate derivatives as catalysts in modern organic synthesis. patsnap.com
Investigation of Coordination Complexes for Specific Interactions
Formation of Coordination Complexes with Transition Metals for Research Purposes
An extensive review of available scientific literature indicates a lack of specific research focused on the formation and characterization of coordination complexes involving calcium camphorsulfonate as a distinct entity with transition metals. While the individual components, calcium ions and camphorsulfonate ions, can participate in coordination chemistry, the investigation of heterometallic complexes containing both calcium and a transition metal bridged by or coordinated to a camphorsulfonate ligand does not appear to be a widely explored area of research.
General principles of coordination chemistry suggest that the camphorsulfonate anion could act as a ligand, coordinating to transition metal ions through its sulfonate group. Similarly, calcium ions are known to form complexes, though they typically prefer oxygen-containing ligands. However, specific studies detailing the synthesis, structure, and properties of discrete coordination complexes with the formula [Ca(camphorsulfonate)₂-M-Lₙ] (where M is a transition metal and L are other ligands) are not found in the surveyed literature.
Therefore, detailed research findings on the formation of coordination complexes between this compound and transition metals for research purposes cannot be provided at this time due to the apparent absence of such studies in the accessible scientific domain.
Theoretical and Computational Studies of Calcium Camphorsulfonate Reactivity and Interactions
In Silico Modeling for Chemical Reaction Pathways and Product Prediction Relevant to Camphorsulfonates
In silico modeling is a important method for predicting the outcomes of chemical reactions and understanding their mechanisms without conducting laboratory experiments. For compounds related to camphorsulfonate, these models are particularly useful in predicting potential byproducts and assessing their biological impact.
One significant application of in silico modeling for camphorsulfonates is in the prediction of genotoxicity for related ester compounds. For instance, a quantitative structure-activity relationship (QSAR) approach has been used to evaluate the potential toxicity of alkyl camphorsulfonates, such as methyl, ethyl, and isopropyl camphorsulfonate. nih.gov These esters can be formed from the reaction of camphorsulfonic acid with corresponding alcohols, which are common solvents in pharmaceutical manufacturing. nih.gov The models predict that, similar to other alkyl sulfonates, these molecules can act as alkylating agents, potentially reacting with DNA bases like guanosine (B1672433) and adenine, which is a structural alert for mutagenicity. nih.gov Such predictive models are crucial for identifying potentially hazardous impurities that may arise during synthesis and require control.
The reaction pathways involving camphorsulfonic acid (CSA), the anionic component of calcium camphorsulfonate, have also been explored. CSA is an effective acid catalyst in various organic reactions. For example, it has been used to mediate a one-pot tandem reaction for synthesizing functionalized indole (B1671886) and 2-quinolone derivatives. acs.org The reaction mechanism is solvent-dependent; in an aprotic solvent, the Ugi adduct undergoes cyclization to form an indole ring, while in a protic solvent, it undergoes a metathesis reaction to yield a 2-quinolone ring. acs.org Computational modeling of such pathways can elucidate the transition states and energy barriers, explaining the observed product distribution under different conditions. The preparation of camphorsulfonic acid itself is believed to proceed through a complex mechanism involving a retro-semipinacol rearrangement, sulfonation of an alkene intermediate, and a final semipinacol rearrangement. wikipedia.org
Table 1: In Silico Tools and Their Applications for Camphorsulfonate-Related Compounds
| Computational Method | Application | Relevance to Camphorsulfonates | Predicted Outcome/Insight |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Genotoxicity Prediction | Evaluation of methyl, ethyl, and isopropyl camphorsulfonate impurities. nih.gov | Alkyl camphorsulfonates are predicted to be potential alkylating agents with genotoxic properties. nih.gov |
| Reaction Mechanism Modeling | Catalysis | Understanding the role of camphorsulfonic acid in multi-component reactions. acs.org | Elucidation of solvent-dependent pathways leading to different heterocyclic products. acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules, which governs their reactivity. These methods have been applied to systems containing camphorsulfonic acid to understand its properties at a fundamental level.
First-principles calculations using DFT have been employed to study the hydrogen bonding in camphorsulfonic acid-doped polyaniline systems. rsc.org These calculations help in optimizing the ground-state geometry of the interacting molecules. rsc.org Furthermore, Time-Dependent Density Functional Theory (TD-DFT) has been used to investigate the electronic excitation energies and corresponding oscillation strengths of the low-lying electronically excited states. researchgate.net In the CSA-doped polyaniline system, the calculations revealed the formation of S=O···H–N type intermolecular hydrogen bonds. rsc.org The analysis of frontier molecular orbitals and electron density transitions upon photoexcitation provides insights into the charge transfer dynamics of the system. rsc.org
DFT has also been used to characterize the isomers of camphorsulfonic acid. The B3LYP functional, a common hybrid functional in DFT, has been noted for its balance of computational speed and accuracy in calculating the geometric structures of molecules similar to CSA. researchgate.net Such calculations can determine the relative energies of different conformers and provide data on bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data for validation.
The electronic properties of camphorsulfonic acid have been further investigated using X-ray Photoelectron Spectroscopy (XPS) in conjunction with theoretical calculations. Studies on polyaniline doped with varying concentrations of CSA have shown that increasing the CSA content leads to a gradual transformation from the emeraldine (B8112657) base to the emeraldine salt phase of polyaniline. ualr.eduresearchgate.net This change is associated with an increase in the material's work function, from 4.42 ± 0.14 eV to 4.78 ± 0.13 eV, as the protonation level increases. ualr.eduresearchgate.net These findings demonstrate how the electronic properties of a material can be tuned by the inclusion of the camphorsulfonate ion.
Table 2: Calculated Electronic Properties for Camphorsulfonate-Containing Systems
| Computational Method | System Studied | Calculated Property | Finding |
|---|---|---|---|
| DFT/TD-DFT | Camphorsulfonic acid-doped polyaniline rsc.orgresearchgate.net | Hydrogen bond interactions, electronic excitation energies. rsc.orgresearchgate.net | Formation of S=O···H–N hydrogen bonds; identification of charge transfer upon photoexcitation. rsc.org |
| DFT (B3LYP) | Camphorsulfonic acid isomers researchgate.net | Optimized geometric structures. researchgate.net | Provides accurate structural parameters for different CSA isomers. researchgate.net |
| XPS and Theoretical Analysis | Polyaniline with varying CSA content ualr.eduresearchgate.net | Work function. ualr.eduresearchgate.net | The work function of polyaniline increases with higher levels of CSA doping. ualr.eduresearchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions in Camphorsulfonate Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating intermolecular interactions in condensed phases, such as solutions and solid-state materials. While specific MD studies on this compound are not widely available, simulations of analogous systems, such as other calcium sulfonate salts in aqueous environments, provide valuable insights into the expected interactions.
MD simulations have been used to explore the binding of calcium ions to polystyrene sulfonate (PSS), a polymer with repeating sulfonate groups. nih.gov These simulations reveal the nature of the interactions between the calcium cations and the sulfonate anions. A key observation is the formation of "calcium ion bridges," where a single calcium ion interacts with multiple sulfonate groups, either on the same polymer chain or between different chains. nih.govscispace.com This bridging effect is crucial for the structure and stability of the system.
MD simulations can provide detailed information about these interactions, including:
Coordination Numbers: The average number of sulfonate oxygen atoms that are in the first coordination shell of a calcium ion.
Radial Distribution Functions (RDFs): These functions describe how the density of surrounding atoms varies as a function of distance from a central atom. RDFs for Ca²⁺-O(sulfonate) pairs would show distinct peaks corresponding to the preferred interaction distances.
Solvation Structure: In aqueous solution, MD simulations can model how water molecules arrange around the calcium and camphorsulfonate ions, providing insights into hydration shells and their influence on ion-ion interactions.
By analogy with studies on systems like calcium polystyrene sulfonate, it is predicted that the intermolecular forces in this compound systems would be a combination of strong electrostatic interactions between the Ca²⁺ ions and the negatively charged sulfonate groups, as well as van der Waals interactions involving the camphor (B46023) moieties. nih.gov
Table 3: Predicted Intermolecular Interactions in this compound Systems Based on MD Simulations of Analogous Systems
| Interaction Type | Interacting Species | Expected Significance | Information Obtainable from MD |
|---|---|---|---|
| Electrostatic (Ion-Ion) | Ca²⁺ and ⁻O₃S-R (Camphorsulfonate) | High (Primary interaction) | Coordination numbers, radial distribution functions, ion pairing. nih.gov |
| Ion Bridging | ⁻O₃S-R ··· Ca²⁺ ··· R-SO₃⁻ | High | Analysis of coordination environments and multi-ion correlations. nih.govscispace.com |
| Van der Waals | Camphor backbones | Moderate | Packing arrangements, steric effects. |
| Solvation (in aqueous solution) | Ions and water molecules | High | Hydration shell structure, solvent-mediated ion interactions. |
Q & A
Q. How can researchers ensure data reproducibility in studies involving this compound?
- Methodological Answer :
- Deposit raw spectral data (e.g., NMR, CD) in public repositories like Zenodo with DOI links.
- Document all experimental conditions (e.g., buffer composition, lot numbers of cyclodextrins) in supplementary materials.
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and use plagiarism-detection software during manuscript preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
